An In-Depth Technical Guide to 4-Chloro-2,3,5,6-tetrafluoropyridine
An In-Depth Technical Guide to 4-Chloro-2,3,5,6-tetrafluoropyridine
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-2,3,5,6-tetrafluoropyridine (CAS No. 52026-98-9), a pivotal fluorinated heterocyclic intermediate in modern synthetic chemistry.[1][2][3] Addressed to researchers, scientists, and professionals in drug development and materials science, this document delineates the compound's core physicochemical properties, characteristic reactivity, established synthetic routes, and critical safety protocols. The guide emphasizes the compound's role as a versatile building block, particularly in nucleophilic aromatic substitution (SNAr) reactions, which is fundamental to the synthesis of novel pharmaceutical and agrochemical agents. Detailed experimental protocols, mechanistic insights, and spectral data are provided to enable practical application and further innovation in the field.
Introduction: The Strategic Importance of Fluorinated Pyridines
The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design and advanced material development. The unique properties of the fluorine atom—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[4] Within the vast landscape of organofluorine chemistry, fluorinated pyridines represent a "privileged" structural motif, appearing in numerous approved pharmaceutical and agrochemical products.[4][5]
4-Chloro-2,3,5,6-tetrafluoropyridine stands out as a particularly valuable synthon. The pyridine ring, an essential scaffold in many bioactive molecules, is rendered highly electron-deficient by the four fluorine substituents. This pronounced electrophilicity activates the ring for nucleophilic aromatic substitution (SNAr). The chlorine atom at the C-4 position serves as an excellent and regiochemically defined leaving group, allowing for the precise introduction of a wide array of functional groups. This guide will explore the fundamental chemistry and practical applications of this versatile intermediate.
Core Properties and Specifications
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in a laboratory setting.
Physicochemical Data
The key identifying and physical properties of 4-Chloro-2,3,5,6-tetrafluoropyridine are summarized in the table below. The data indicates that the compound is a volatile liquid at standard temperature and pressure.
| Property | Value | Source(s) |
| CAS Number | 52026-98-9 | [1][2][3] |
| Molecular Formula | C₅ClF₄N | [1][2] |
| Molecular Weight | 185.51 g/mol | [2] |
| Boiling Point | 122-123 °C | [1] |
| Density | 1.664 g/cm³ | [1] |
| Refractive Index | 1.437 | [1] |
| Flash Point | 36.1 °C | [1] |
| Appearance | Colorless to light-colored liquid (inferred) | |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Acetone). Insoluble in water.[6] |
Spectral Data and Structural Elucidation
Spectroscopic analysis is crucial for confirming the identity and purity of 4-Chloro-2,3,5,6-tetrafluoropyridine.
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¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is the most informative technique for this molecule. Due to the symmetry of the substitution pattern, two distinct fluorine environments are expected. The spectrum will typically show two multiplets, corresponding to the fluorine atoms at the C-2/C-6 positions and the C-3/C-5 positions. The typical chemical shift range for aromatic fluorine atoms is between -80 and -170 ppm (relative to CFCl₃).[7][8]
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¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show two signals for the fluorine-bearing carbons and one signal for the chlorine-bearing carbon. The signals for the carbons bonded to fluorine will exhibit large C-F coupling constants, which is a characteristic feature.
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Mass Spectrometry (MS): Electron Impact (EI-MS) will show a distinct molecular ion (M⁺) peak at m/z 185 and 187, corresponding to the ³⁵Cl and ³⁷Cl isotopes in their natural abundance ratio (approximately 3:1).[9] Fragmentation patterns will likely involve the loss of Cl, F, and CN moieties.
Synthesis and Manufacturing Pathways
The synthesis of 4-Chloro-2,3,5,6-tetrafluoropyridine typically leverages commercially available, more highly halogenated pyridines. The primary strategy involves a halogen exchange (Halex) reaction, where chlorine atoms are selectively replaced by fluorine, or vice-versa, under controlled conditions.
From Pentachloropyridine
A common industrial route starts from pentachloropyridine. The process involves high-temperature fluorination using a fluoride salt, such as anhydrous potassium fluoride (KF). This reaction often produces a mixture of chlorofluoropyridines, from which the desired 4-chloro-tetrafluoro isomer can be separated by fractional distillation. The conditions must be carefully controlled to achieve the desired degree of fluorination.
From Pentafluoropyridine
An alternative conceptual pathway involves the selective substitution of the fluorine atom at the C-4 position of pentafluoropyridine with a chlorine atom. While nucleophilic substitution of fluoride is more challenging than chloride, specific conditions can favor this transformation. However, the more common and economically viable route remains the fluorination of polychlorinated precursors.
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Caption: The two-step addition-elimination mechanism of SNAr.
Scope of Nucleophilic Substitution Reactions
The utility of 4-Chloro-2,3,5,6-tetrafluoropyridine lies in its reactivity with a broad spectrum of nucleophiles, enabling the synthesis of diverse derivatives.
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N-Nucleophiles (Amines): Reaction with primary and secondary amines (aliphatic and aromatic) readily yields 4-amino-2,3,5,6-tetrafluoropyridine derivatives. These reactions are fundamental in building scaffolds for many bioactive molecules. [10]* O-Nucleophiles (Alcohols, Phenols): Alkoxides and phenoxides react to form the corresponding 4-alkoxy- or 4-aryloxy-tetrafluoropyridines. These ether linkages are common in both pharmaceuticals and materials.
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S-Nucleophiles (Thiols): Thiolates react efficiently to produce 4-thioether derivatives, which are important intermediates and can be further oxidized to sulfoxides or sulfones to modulate electronic and solubility properties. [11]
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol provides a representative workflow for the SNAr reaction.
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Reaction Setup: To a solution of 4-Chloro-2,3,5,6-tetrafluoropyridine (1.0 eq.) in a suitable aprotic solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile) in a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a base such as triethylamine (TEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq.).
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Nucleophile Addition: Slowly add the desired amine (1.1 eq.) to the stirred solution at room temperature.
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Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.
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Workup: Upon completion, filter the reaction mixture to remove any inorganic salts. Concentrate the filtrate under reduced pressure.
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Purification: Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by distillation/recrystallization to yield the pure 4-amino-2,3,5,6-tetrafluoropyridine derivative.
Applications in Drug Discovery and Agrochemicals
The 4-substituted-2,3,5,6-tetrafluoropyridyl core, readily accessible from 4-Chloro-2,3,5,6-tetrafluoropyridine, is a key component in a variety of high-value applications. While specific, publicly disclosed syntheses naming this exact starting material can be proprietary, its utility is evident from the numerous patents and publications featuring the resulting scaffold.
-
Kinase Inhibitors: The tetrafluoropyridyl moiety can act as a hinge-binding motif in various kinase inhibitors used in oncology. The nitrogen atom acts as a hydrogen bond acceptor, while the fluorinated ring can engage in favorable interactions within the ATP-binding pocket.
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Agrochemicals: Many modern herbicides and fungicides contain polyhalogenated pyridine rings. The lipophilicity and metabolic stability imparted by the fluorines are crucial for transport and efficacy in target organisms. For example, related trifluoromethylpyridines are key intermediates in the synthesis of fungicides and insecticides. [4][5]* Materials Science: The high thermal and chemical stability of the perfluorinated pyridine ring makes it an attractive building block for advanced polymers and liquid crystals.
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Caption: Role of the title compound in a typical discovery workflow.
Safety, Handling, and Disposal
Proper handling of halogenated intermediates is critical to ensure laboratory safety. While a specific, publicly available Safety Data Sheet (SDS) for 4-Chloro-2,3,5,6-tetrafluoropyridine is not readily found, data from closely related compounds provide a strong basis for safe handling protocols. [12][13][14][15]
Hazard Identification
Based on analogous compounds, 4-Chloro-2,3,5,6-tetrafluoropyridine should be treated as a hazardous substance with the following potential effects:
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Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. [14]* Irritation: Causes skin and serious eye irritation. May cause respiratory irritation. [14]* Flammability: Combustible liquid. [13]
Recommended Handling Procedures
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Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.
Disposal
Dispose of waste material in accordance with local, state, and federal regulations. This material should be treated as hazardous chemical waste and handled by a licensed disposal company. Do not discharge into drains or the environment.
Conclusion
4-Chloro-2,3,5,6-tetrafluoropyridine is a high-value, versatile chemical intermediate whose utility is rooted in the predictable and efficient nature of the nucleophilic aromatic substitution reaction. Its ability to serve as a scaffold for introducing diverse functionalities at a specific position on a highly stable, fluorinated heterocyclic ring makes it an indispensable tool for medicinal chemists and material scientists. A firm grasp of its properties, reactivity, and safety protocols, as outlined in this guide, is essential for leveraging its full potential in the pursuit of novel and impactful chemical entities.
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